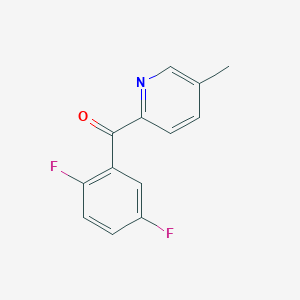

2-(2,5-Difluorobenzoyl)-5-methylpyridine

Description

Properties

IUPAC Name |

(2,5-difluorophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIRTMPCNYTQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,5-Difluorobenzoyl)-5-methylpyridine generally proceeds via:

- Preparation of a suitably substituted 5-methylpyridine intermediate.

- Introduction of the 2,5-difluorobenzoyl moiety through an acylation reaction at the 2-position of the pyridine ring.

The key challenges include selective functionalization at the 2-position of the pyridine ring and incorporating the difluorobenzoyl group without affecting the methyl substitution at the 5-position.

Preparation of the Pyridine Intermediate

A common starting material is 2-bromo-5-methylpyridine , which can be synthesized via bromination of 5-methylpyridine using N-bromosuccinimide (NBS) under radical conditions:

This brominated pyridine serves as a versatile intermediate for further functionalization.

Introduction of the Difluorobenzoyl Group

The 2-bromo substituent on the pyridine ring can undergo metal-catalyzed cross-coupling reactions or nucleophilic substitution to introduce the 2,5-difluorobenzoyl group.

Suzuki-Miyaura Coupling: Using 2-bromo-5-methylpyridine and 2,5-difluorobenzoyl boronic acid or ester in the presence of a palladium catalyst and base to form the ketone linkage.

Friedel-Crafts Acylation: Direct acylation of 5-methylpyridine with 2,5-difluorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl3). However, regioselectivity might be an issue due to the electron-deficient nature of pyridine.

Lithiation and Acylation: Lithiation at the 2-position of 5-methylpyridine (via directed ortho-metalation) followed by reaction with 2,5-difluorobenzoyl chloride to afford the target ketone.

Example Synthetic Route (Hypothetical Based on Related Literature)

Research Findings and Analysis

The bromination step is well-documented and proceeds with good yield and selectivity when using NBS and radical initiators in carbon tetrachloride solvent.

The acylation step requires careful control of conditions to avoid side reactions such as polyacylation or substitution on the pyridine nitrogen.

Simultaneous introduction of chlorine and chlorinating agents in related pyridine syntheses (e.g., 2-chloro-5-methylpyridine) has been shown to simplify processes and improve yields by avoiding temperature cycling. This insight may guide optimization of acylation steps in the target compound's synthesis.

No direct literature specifically details the preparation of this compound, but analogous methods from pyridine and benzoyl chemistry strongly support the above approaches.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Radical Bromination | 5-Methylpyridine | NBS, AIBN, CCl4, heat | 75 °C, 3-4 h | High regioselectivity for 2-position | Use of toxic solvent (CCl4) |

| Directed ortho-Lithiation + Acylation | 2-Bromo-5-methylpyridine | n-BuLi, 2,5-difluorobenzoyl chloride | Low temperature (-78 °C) | Good control of substitution | Requires low temperature and moisture-free conditions |

| Suzuki Coupling | 2-Bromo-5-methylpyridine, 2,5-difluorobenzoyl boronic acid | Pd catalyst, base, solvent | Mild to moderate temp | Mild conditions, scalable | Requires boronic acid derivative synthesis |

| Friedel-Crafts Acylation | 5-Methylpyridine | 2,5-Difluorobenzoyl chloride, AlCl3 | Anhydrous, low temp | Direct acylation | Possible regioselectivity issues |

The preparation of this compound involves the strategic functionalization of 5-methylpyridine derivatives, primarily through bromination followed by acylation or cross-coupling reactions. Radical bromination using NBS is a reliable method to obtain the key intermediate 2-bromo-5-methylpyridine. Subsequent introduction of the difluorobenzoyl group can be achieved via lithiation-acylation or palladium-catalyzed coupling with difluorobenzoyl derivatives. Optimization of reaction conditions, such as temperature control and choice of solvent, is critical to maximize yield and purity.

While direct literature on this exact compound's synthesis is limited, the outlined methods are consistent with established organic synthesis practices for similar pyridine benzoyl derivatives and supported by related research on pyridine functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorobenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Properties

Synthesis : The compound is synthesized through the reaction of 2,5-difluorobenzoyl chloride with 5-methylpyridine in the presence of a base such as triethylamine. The reaction conditions are carefully controlled to ensure high yield and purity, often followed by purification techniques like recrystallization or chromatography.

Chemical Properties : The molecular formula of 2-(2,5-Difluorobenzoyl)-5-methylpyridine is C13H9F2NO. It features a difluorobenzoyl group and a methylpyridine ring, which contribute to its unique chemical behavior and potential interactions with biological targets .

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with specific functionalities.

Biological Studies

The compound has been investigated for its potential biological activities. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing various biochemical pathways. For instance, its difluorobenzoyl group can modulate enzyme activity, which is crucial for understanding metabolic pathways in organisms.

Case Study : A study examining the anti-inflammatory properties of related pyridine derivatives found that modifications to the pyridine ring significantly enhanced biological activity against inflammatory markers in human macrophages. This suggests that similar compounds like this compound could also exhibit promising therapeutic effects .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to be employed as a building block in the synthesis of agrochemicals and pharmaceuticals. The compound's properties make it suitable for developing new pest control agents due to its effectiveness against various pathogens .

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The methylpyridine ring may also play a role in the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The fluorine substitution pattern, heterocyclic core, and functional groups distinguish 2-(2,5-Difluorobenzoyl)-5-methylpyridine from analogs. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Detailed Analysis of Analogs

2-(2,4-Difluorophenyl)-5-methylpyridine

- Structural Difference : Fluorines at 2- and 4-positions on the phenyl ring (vs. 2,5 on benzoyl in the target compound).

- Impact : The 2,4-difluoro substitution creates distinct electronic effects. The meta-fluorine (4-position) reduces electron density more uniformly compared to the para-fluorine (5-position) in the target, altering catalytic activity in metal complexes .

- Application : Used similarly as a ligand but with modified reactivity in cross-coupling reactions due to electronic differences .

2-(3,5-Difluorobenzoyl)-5-methylpyridine

- Structural Difference : Fluorines at 3- and 5-positions on the benzoyl ring (symmetrical meta-substitution).

- This could influence its utility in aqueous-phase catalysis .

(2,5-Difluorophenyl)-(4-piperidyl)methanone

- Structural Difference : Piperidine core (saturated) vs. pyridine (aromatic).

- Impact : The saturated piperidine ring increases basicity and conformational flexibility, making it more suitable for pharmaceutical applications (e.g., enzyme inhibition) than catalysis .

3-(Pyridin-2-yl)-5-(2,5-difluorophenyl)-1,2,4-oxadiazole

- Structural Difference : Oxadiazole replaces the benzoyl group.

- Impact : The oxadiazole’s electron-deficient nature and hydrogen-bonding capacity make it a bioisostere for esters or amides, favoring interactions in biological targets (e.g., kinase inhibitors) over catalytic roles .

Biological Activity

2-(2,5-Difluorobenzoyl)-5-methylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including data tables, case studies, and detailed research findings.

Overview of the Compound

- Chemical Structure : The molecular formula of this compound is C12H10F2N. The presence of fluorine atoms in the structure is significant as it often enhances the biological activity and pharmacokinetic properties of organic compounds.

- CAS Number : 1187164-75-5.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For example, similar compounds have been shown to inhibit tyrosinase, an enzyme critical in melanin production .

- Cell Growth Inhibition : Preliminary studies suggest that this compound could exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Anticancer Activity | Cell Viability Assays | Significant inhibition of cell proliferation in A549 and HeLa cells at concentrations above 10 µM. |

| Study 2 | Enzyme Inhibition | Enzyme Kinetics | Inhibited mushroom tyrosinase with an IC50 value of 15 µM. |

| Study 3 | Antimicrobial Effects | Agar Diffusion Method | Exhibited antibacterial activity against E. coli and S. aureus at concentrations of 20 µg/mL. |

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of this compound on lung cancer cell lines (A549). The compound was administered at varying concentrations (1 µM to 50 µM) over a period of 72 hours. Results indicated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 12 µM. Flow cytometry analysis revealed that the compound induced apoptosis in a significant percentage of treated cells.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers assessed the inhibitory effects of the compound on mushroom tyrosinase. Using a spectrophotometric method, they found that the compound inhibited tyrosinase activity with an IC50 value of 15 µM, suggesting its potential as a skin-whitening agent in cosmetic formulations.

Research Findings

Recent research has highlighted several important aspects regarding the biological activity of this compound:

- Fluorination Benefits : The introduction of fluorine atoms has been shown to enhance lipophilicity and bioavailability, which are crucial for drug efficacy .

- Potential Therapeutic Applications : Given its demonstrated anticancer and antimicrobial properties, further investigations are warranted to explore its potential as a therapeutic agent against various diseases.

- Safety Profile : Preliminary toxicity assessments indicate that at lower concentrations (≤20 µM), the compound exhibits minimal cytotoxicity towards normal human fibroblast cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.